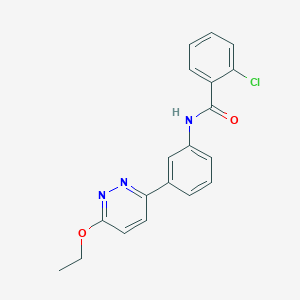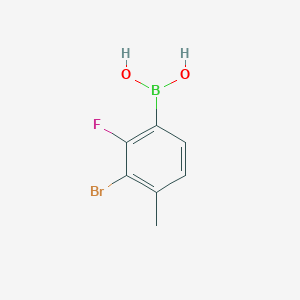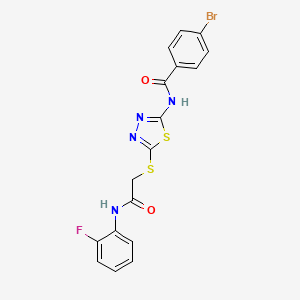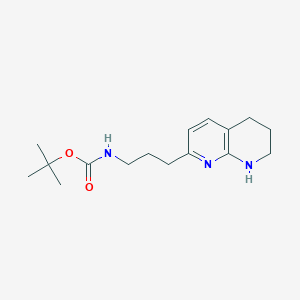
2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine
Übersicht
Beschreibung
The compound “2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine” is a complex organic molecule. It contains a Boc-amino group, which is a tert-butyl carbamate . Boc-amino groups are commonly used in peptide synthesis as a protecting group for amines . The Boc group is stable and can be cleaved by mild acidolysis .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . These reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .Molecular Structure Analysis
The Boc group in the molecule is stable towards most nucleophiles and bases . The X-ray structure of Boc2-alanine has also been determined . The Boc–N bond lengths are 0.05–0.07 Å longer than in Boc-alanine and Boc .Chemical Reactions Analysis
The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . The Boc group can be cleaved by mild acidolysis .Physical And Chemical Properties Analysis
The Boc group is stable towards most nucleophiles and bases . It is ranked as “one of the most commonly used protective groups for amines” .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is utilized in the synthesis of peptides. The Boc-amino group protects the amino functionality during the peptide coupling reactions. This protection is crucial because it prevents unwanted side reactions and ensures that the peptide chain grows in the correct sequence. The Boc group can be removed under acidic conditions without affecting the rest of the peptide structure .
Solid-Phase Synthesis
The solid-phase synthesis method benefits from the use of Boc-amino acids due to their stability under the conditions used to link amino acids to the growing peptide chain attached to a solid resin. This technique is particularly useful for creating complex peptides and proteins in a controlled and efficient manner .
Nanoparticle Formation
Boc-amino acids can form nanoparticles which are used in aqueous microwave-assisted solid-phase synthesis. This innovative approach is environmentally friendly and avoids the use of hazardous organic solvents, aligning with the principles of green chemistry .
Tagging Molecules
The compound’s structure allows for the attachment of tagging moieties, such as fluorescent dyes, quenchers, or biotin. These tags enable researchers to track the compound in biological systems, which is essential for studies in molecular biology and biochemistry .
Environmental Chemistry
The compound’s ability to participate in reactions that do not require organic solvents contributes to the development of sustainable synthetic methods. This is particularly important in the field of environmental chemistry, where reducing the use of volatile organic compounds is a significant goal .
Wirkmechanismus
Mode of Action
It’s worth noting that the boc group in the compound is a common protecting group for amines . It’s stable towards most nucleophiles and bases , and can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound might be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWFILDWHJGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2-Methyl-4-oxo-1,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)acetic acid hydrochloride](/img/no-structure.png)

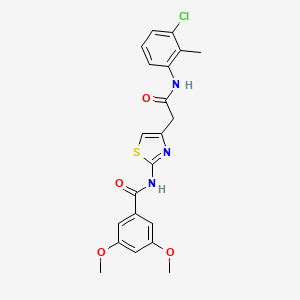
![6-(4-Chlorophenyl)-4-(2,3-dichlorophenyl)-2-[(4-methylphenyl)methyl]-4,5-dihydropyridazin-3-one](/img/structure/B2933883.png)
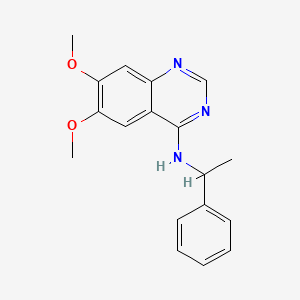

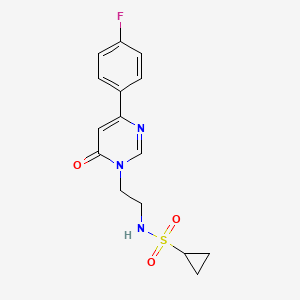
![[6-(Cyclobutylmethoxy)pyrimidin-4-yl]methanamine](/img/structure/B2933891.png)

![N'-(2-Cyanophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2933894.png)
